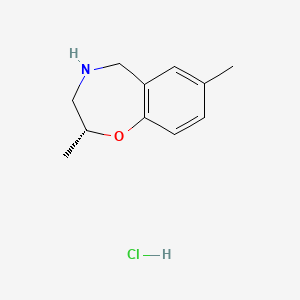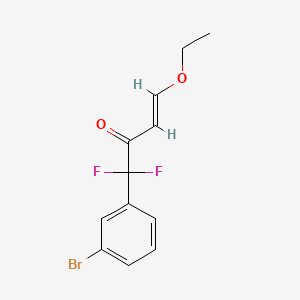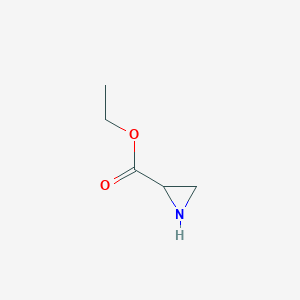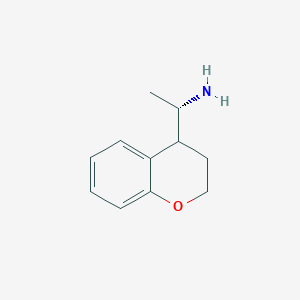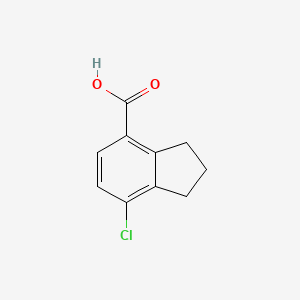
7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the 7th position, a carboxylic acid group at the 4th position, and a dihydroindene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
- Indene is dissolved in a suitable solvent such as ethanol or methanol.
- The solution is then subjected to hydrogenation in the presence of a Pd/C catalyst.
- The reaction mixture is heated to a temperature of around 100-150°C and subjected to a hydrogen pressure of 50-100 psi.
- The resulting product is then purified by recrystallization or column chromatography to obtain 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same hydrogenation reaction but is carried out in a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected.
化学反応の分析
Types of Reactions
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indene derivatives with various functional groups.
科学的研究の応用
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid, known for its aromatic properties.
2,3-dihydro-1H-indene-4-carboxylic acid: A similar compound without the chlorine atom at the 7th position.
7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid: A derivative with a methyl group instead of a chlorine atom.
Uniqueness
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the presence of the carboxylic acid group enhances its solubility in water and other polar solvents, making it suitable for various biological and industrial applications.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13) |
InChIキー |
UBLVCAQZHLHUCM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


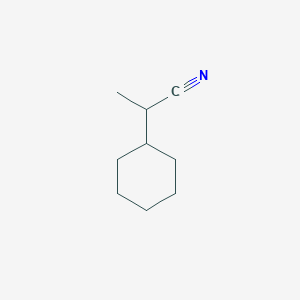
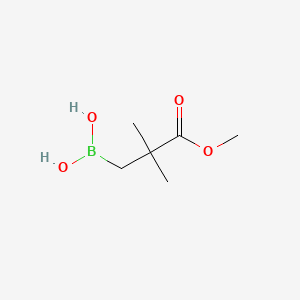
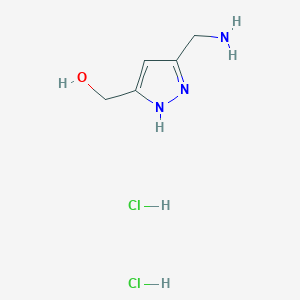
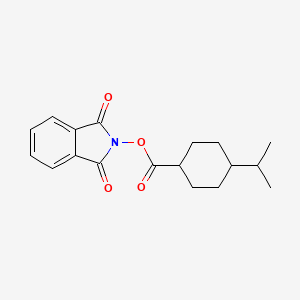
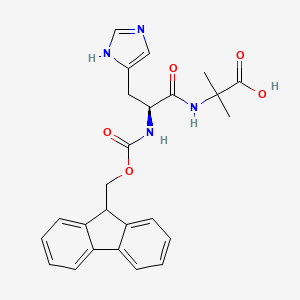
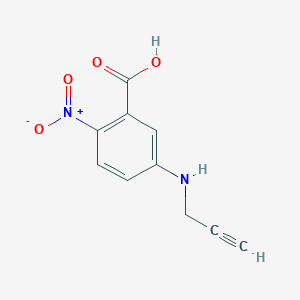
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
